

# A Comparative Guide to SMN2 Splicing Modulators: RG7800 (Risdiplam) and Nusinersen

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## Compound of Interest

Compound Name: RG7800

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This guide provides an objective comparison of two leading therapies for Spinal Muscular Atrophy (SMA), **RG7800** (the precursor to risdiplam) and nusinersen. Both drugs function by modulating the splicing of the Survival of Motor Neuron 2 (SMN2) gene to increase the production of functional SMN protein, which is deficient in SMA. This document summarizes their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them.

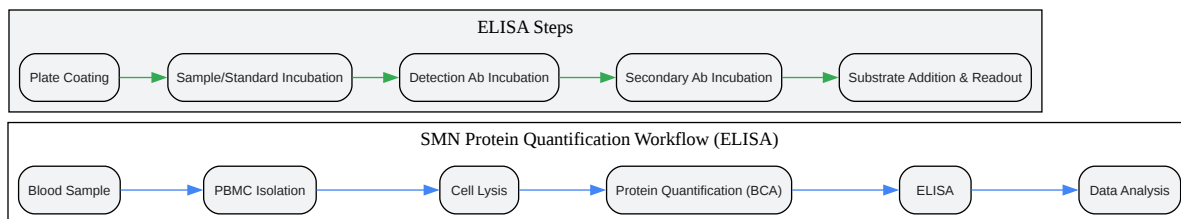
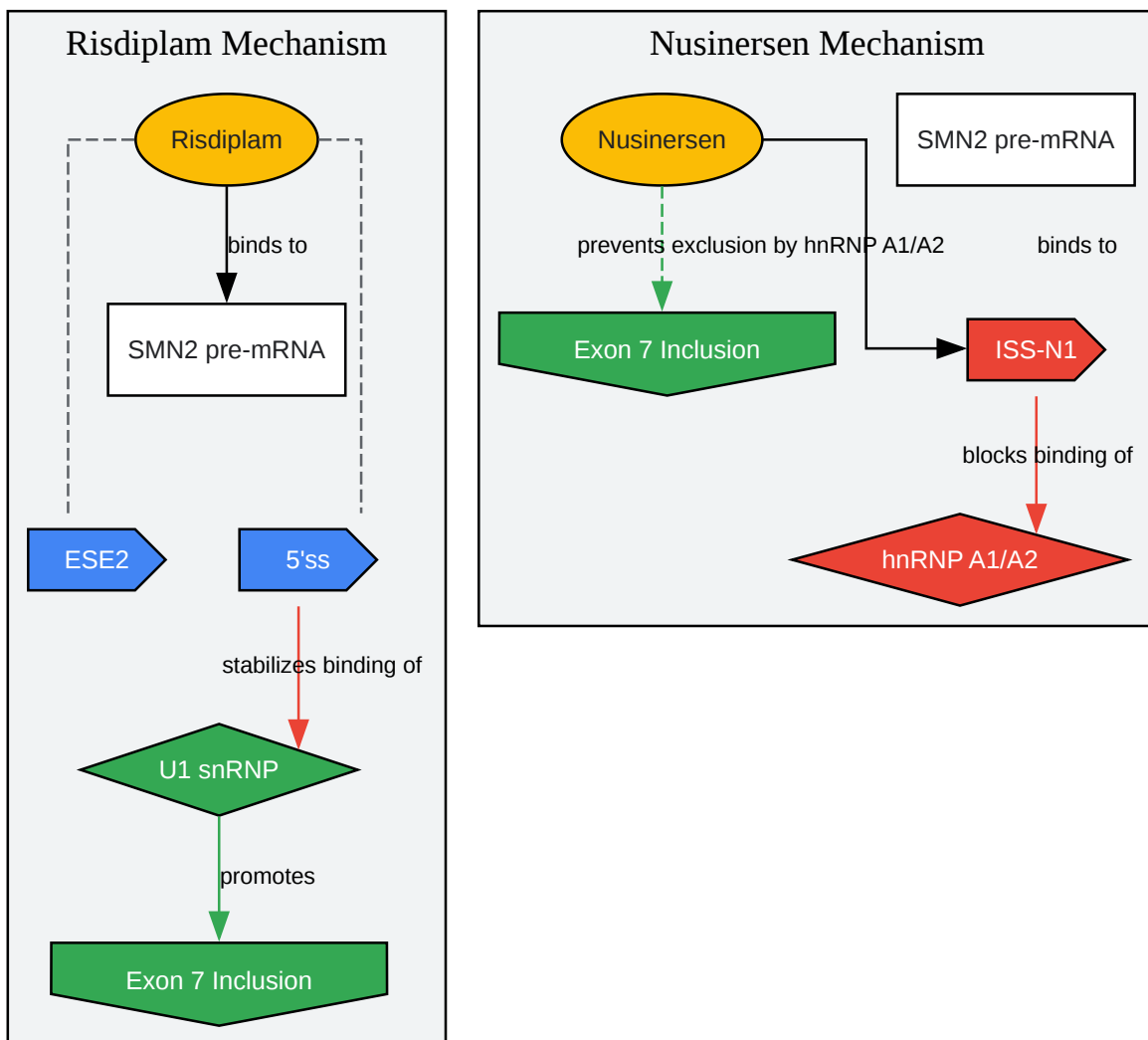
## Mechanism of Action: Two Strategies to Include Exon 7

The underlying cause of SMA is a deficiency of the SMN protein due to mutations or deletions in the SMN1 gene. A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of SMN2 transcripts, resulting in a truncated, non-functional protein. Both risdiplam and nusinersen aim to correct this splicing defect.

Risdiplam (an orally available small molecule developed from **RG7800**) acts by binding to two specific sites on the SMN2 pre-messenger RNA (pre-mRNA). It interacts with the exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site (5'ss) of intron 7.<sup>[1]</sup> This dual-binding mechanism stabilizes the interaction between the U1 small nuclear ribonucleoprotein

(snRNP) and the 5'ss, effectively promoting the inclusion of exon 7 into the final mRNA transcript.[1]

Nusinersen, on the other hand, is an antisense oligonucleotide (ASO). It is designed to bind to a specific sequence within intron 7 of the SMN2 pre-mRNA known as the intronic splicing silencer N1 (ISS-N1).[2][3] By binding to this site, nusinersen blocks the binding of splicing repressor proteins, such as heterogeneous nuclear ribonucleoprotein A1/A2 (hnRNP A1/A2), thereby preventing the exclusion of exon 7 during splicing.[4]



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